5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine
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Overview
Description
4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- is a complex organic compound with a unique structure that includes a dioxin ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the dioxin and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-methanol
- 4H-1,3-Dioxino[4,5-c]pyridine-5-methanol, 2,2,8-trimethyl-
Uniqueness
4H-1,3-Dioxino[4,5-c]pyridine, 5-ethynyl-2,2,8-trimethyl- is unique due to its ethynyl group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
40519-54-8 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethynyl-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C12H13NO2/c1-5-9-6-13-8(2)11-10(9)7-14-12(3,4)15-11/h1,6H,7H2,2-4H3 |
InChI Key |
SHGUEQCYSASPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C#C |
Origin of Product |
United States |
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